molecular formula C10H12ClNO B14839377 4-Chloro-3-cyclopropoxy-N-methylaniline

4-Chloro-3-cyclopropoxy-N-methylaniline

Cat. No.: B14839377
M. Wt: 197.66 g/mol
InChI Key: MLVOKMCFUXQMOO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-N-methylaniline is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a cyclopropoxy group at the 3-position, and a methyl group on the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-N-methylaniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-N-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines .

Scientific Research Applications

4-Chloro-3-cyclopropoxy-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-cyclopropoxy-N-methylaniline is unique due to the presence of both the chlorine and cyclopropoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-N-methylaniline

InChI

InChI=1S/C10H12ClNO/c1-12-7-2-5-9(11)10(6-7)13-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

MLVOKMCFUXQMOO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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